molecular formula C7H7N3 B120366 1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 145901-11-7

1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B120366
CAS No.: 145901-11-7
M. Wt: 133.15 g/mol
InChI Key: OHPOAAFCWFZVPF-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. For instance, the reaction of 2-aminopyridine with 1,3-diketones in the presence of an acid catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Cancer Therapy

1H-Pyrrolo[2,3-b]pyridin-6-amine has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain derivatives exhibited IC50 values against FGFR1, 2, and 3 ranging from 7 to 712 nM, indicating strong inhibitory activity . The compound's ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) further highlights its potential as a therapeutic agent.

Table 1: FGFR Inhibition Potency of this compound Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Inhibition of SGK-1 Kinase

Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in regulating electrolyte balance and mitigating disease progression through SGK-1 inhibition .

Antiviral Properties

Research has also explored the antiviral activity of pyrrolopyridine derivatives against HIV. A series of compounds were synthesized and evaluated for their efficacy in inhibiting HIV replication, demonstrating the versatility of this chemical class beyond oncology .

Other Therapeutic Targets

The compound has been investigated for its interactions with other biological targets, including human neutrophil elastase (HNE), suggesting its utility in inflammatory conditions and respiratory diseases. The structural characteristics of these compounds facilitate their binding to various enzyme active sites, enhancing their therapeutic potential .

Synthesis and Structural Optimization

The synthesis of this compound derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. For instance, the introduction of different substituents at various positions on the pyrrolopyridine ring can significantly affect the compound's potency and selectivity towards specific targets.

Table 2: Synthesis Overview of Pyrrolo[2,3-b]pyridine Derivatives

StepReaction TypeYield (%)
1Reaction with aldehydes45-60
2Reduction with triethylsilane46-80

Industrial Applications

Beyond medicinal uses, this compound is being explored for its potential applications in material science. Its unique structure can serve as a building block for developing new materials with specific properties, including those used in agrochemicals and functional materials .

Case Study: FGFR Inhibition

In a comprehensive study conducted by Su et al., a series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h was highlighted for its low molecular weight and high ligand efficiency, making it an attractive candidate for further development in cancer therapeutics .

Case Study: Antiviral Activity

A study focused on synthesizing pyrrolopyridine derivatives for HIV treatment demonstrated promising antiviral activity through a series of ten-step reactions. The results indicated that specific modifications could enhance the efficacy against viral replication .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of nitrogen atoms, which contribute to its distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure that can be modified to enhance its biological activity. The core structure consists of a pyrrole ring fused to a pyridine ring, with an amino group at the 6-position. This unique structure allows for various substitutions that can influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : Compounds derived from this scaffold have been identified as inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against FGFR1-4, indicating potent inhibitory activity .
  • Cell Proliferation and Apoptosis : The inhibition of kinases leads to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a derivative of this compound was found to significantly inhibit breast cancer cell proliferation and induce apoptosis .

Biological Activity Overview

The biological activities of this compound and its derivatives can be summarized as follows:

Activity Target IC50 Value Cell Line
FGFR InhibitionFGFR17 nM4T1 (breast cancer)
FGFR InhibitionFGFR29 nM4T1
FGFR InhibitionFGFR325 nM4T1
TNIK InhibitionTNIK<1 nMVarious

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Inhibition of FGFRs : A study reported the synthesis of multiple derivatives that showed potent inhibition against FGFRs. The most effective compound exhibited IC50 values significantly lower than existing FGFR inhibitors .
  • Antiproliferative Effects : Research demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The presence of hydroxyl groups in these compounds was found to enhance their antiproliferative activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds modulate key signaling pathways such as MAPK and PI3K, which are crucial for cell growth and survival .

Q & A

Q. Basic: What are the primary synthetic routes for 1H-pyrrolo[2,3-b]pyridin-6-amine, and how do reaction conditions influence regioselectivity?

Methodological Answer:
The synthesis of this compound often involves cyclization or coupling strategies. A common approach is Rh(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes, enabling efficient 7-azaindole scaffold formation . Alternative routes include condensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions. For example, acetic acid-mediated cyclization of 2-amino-1H-pyrrole with carbonitriles yields substituted pyrrolopyridines .

Key Considerations:

  • Regioselectivity is influenced by substituent positioning and catalyst choice. Electron-donating groups on pyridine rings favor nucleophilic attack at the β-position.
  • Solvent systems (e.g., DMSO for polar intermediates) and temperature (80–120°C) are critical for minimizing side reactions.

Table 1: Synthetic Methods Comparison

MethodCatalyst/ConditionsYield (%)Reference
Rh(III)-C–H activation[Cp*RhCl₂]₂, AgSbF₆75–90
Acetic acid cyclizationCH₃COOH, reflux60–85
Pd-mediated couplingPd(PPh₃)₄, K₂CO₃50–70

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • ¹H NMR : Critical for confirming substitution patterns. For example, NH protons in the pyrrole ring resonate at δ 11.6–12.4 ppm (DMSO-d₆), while aromatic protons appear at δ 6.0–8.3 ppm .
  • HRMS : Validates molecular weight with precision (e.g., ESIMS m/z: 309.9 for trifluoromethyl derivatives ).
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1624–1650 cm⁻¹ in ester derivatives ).

Practical Tip: Use deuterated DMSO for NMR to resolve exchangeable NH protons.

Q. Advanced: How can structural modifications enhance the inhibitory activity of this compound derivatives against kinases like FGFR?

Methodological Answer:
Derivatization at the C-4 and C-6 positions significantly impacts kinase inhibition. For example:

  • Compound 4h (FGFR1 IC₅₀ = 7 nM) features a 4-cyano substitution, enhancing hydrophobic interactions with the ATP-binding pocket .
  • N-Alkylation (e.g., isopropyl groups) improves solubility and bioavailability, as seen in JAK3 inhibitors .

SAR Insights:

  • Electron-withdrawing groups (e.g., CF₃) at C-6 increase potency by stabilizing π-π stacking with kinase residues .
  • Bulky substituents at C-3 reduce off-target effects but may lower metabolic stability.

Table 2: FGFR Inhibitory Activities

DerivativeSubstitutionFGFR1 IC₅₀ (nM)Reference
4h4-Cyano7
2766-CF₃, 3-methyl25

Q. Advanced: How do researchers resolve contradictions in biological activity data across regioisomers?

Methodological Answer:
Contradictions often arise from regioisomeric impurities or assay variability. Strategies include:

HPLC-Purity Validation : Ensure >95% purity before testing .

Crystallographic Studies : Resolve binding modes (e.g., thienoyl regioisomers show divergent interactions with kinases ).

Dose-Response Analysis : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Case Study: In regioisomeric triazolopyridazines, Compound 13 (correct regiochemistry) exhibited 95% inhibition at 10 µM, while its isomer showed <20% activity .

Q. Advanced: What computational tools are used to predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Models interactions with kinase domains (e.g., FGFR1 PDB: 5TF) .
  • QSAR Models : Correlate substituent hydrophobicity (logP) with bioavailability. Derivatives with logP 2–3 exhibit optimal membrane permeability .
  • ADMET Prediction (SwissADME) : Screens for CYP450 inhibition risks and plasma protein binding .

Example: Virtual screening identified Lead 5 (pyrimidine-diamine derivative) with predicted CNS permeability, validated via in vitro BBB assays .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: No comprehensive toxicity data exist; treat all derivatives as potential irritants .

Q. Advanced: How are this compound derivatives optimized for multitarget therapies (e.g., antidiabetic and antitumor)?

Methodological Answer:

  • Scaffold Hybridization : Merge with known pharmacophores (e.g., triazolo-pyridazine for dual FGFR/PI3K inhibition) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl ester in Compound 276 ) to enhance solubility and target release .

Evidence: Derivatives with trifluoromethyl groups showed both antidiabetic (AMPK activation) and antitumor (FGFR inhibition) activities .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPOAAFCWFZVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439513
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145901-11-7
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00439513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridin-6-amine
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Synthesis routes and methods

Procedure details

1H-Pyrrolo[2,3-b]pyridine 7-oxide, 3-chlorobenzoic acid complex (1.5 g, 5.16 mmol) was suspended in acetonitrile (10 mL). Dimethyl sulfate (0.54 mL, 5.68 mmol) was added and the reaction mixture was warmed to 60° C. After 16 h, the mixture was transferred to a thick-walled pressure tube and 7M ammonia in methanol solution (11 mL) was added. The tube was sealed and warmed to 55° C. After 16 h, the solvent was evaporated and the residue was taken up in dichloromethane and 10% sodium carbonate solution. The aqueous layer was extracted with dichloromethane, and then the combined organic layers were washed successively with saturated aqueous sodium bicarbonate solution, water and brine. The organic phase was dried (sodium sulfate), filtered, and concentrated in vacuo. Purification by chromatography (silica, 10 to 80% ethyl acetate in hexanes) gave 1H-pyrrolo[2,3-b]pyridin-6-ylamine (316 mg, 46%) as a white solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.73 (br. s., 1H) 7.70 (d, J=8.3 Hz, 1H) 6.99 (d, J=3.5 Hz, 1H) 6.38 (d, J=8.3 Hz, 1H) 6.36 (d, J=3.5 Hz, 1H) 3.82 (br. s., 2H).
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